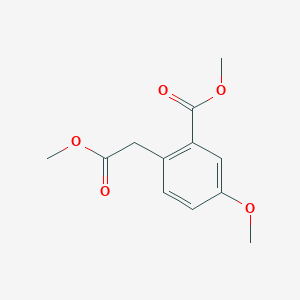

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

Description

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is a methyl ester derivative featuring a benzoate core substituted with a methoxy group at the 5-position and a 2-methoxy-2-oxoethyl moiety at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of anthraquinone derivatives and heterocyclic systems . Its structural complexity, characterized by dual ester functionalities and electron-donating methoxy groups, enables diverse reactivity in coupling and cyclization reactions.

Properties

IUPAC Name |

methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-5-4-8(6-11(13)16-2)10(7-9)12(14)17-3/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZAZGXNIDQYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoic acid.

Reduction: 5-methoxy-2-(2-methoxy-2-hydroxyethyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Para-Substituted Analogues

- Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS 52787-14-1):

This para-substituted analogue lacks the 5-methoxy group, leading to reduced steric hindrance and altered electronic properties. The para-substitution enhances crystallinity compared to the ortho/meta-substituted target compound, as evidenced by its commercial availability and standardized synthesis protocols .

Trifluoromethyl and Halogen-Substituted Analogues

- In contrast, the target compound’s methoxy group offers electron-donating effects, favoring nucleophilic substitution over electrophilic pathways .

- Methyl 2-((4-Methyl-N-(prop-2-yn-1-yl)phenyl)sulfonamido)-4-(trifluoromethyl)benzoate (S10h) :

The trifluoromethyl group at the 4-position introduces strong electron-withdrawing effects, lowering the compound’s pKa and increasing acidity compared to the target molecule .

Functional Group Variations

Anthraquinone Hybrids

- Methyl 5-(((3,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino)methyl)-2-(2-methoxy-2-oxoethyl)benzoate (83): The anthraquinone moiety confers redox activity and UV-vis absorption maxima near 500 nm, making it suitable for photodynamic therapy applications. The target compound lacks this extended conjugation, limiting its optical properties .

- Methyl 5-((3-(6,11-dioxoanthra[1,2-d][1,3]dioxol-4-yl)ureido)methyl)-2-(2-methoxy-2-oxoethyl)benzoate (75) :

The ureido linker enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMF) compared to the target compound’s ester-dominated hydrophobicity .

Sulfonamide and Pyrazole Derivatives

- Methyl 5-methoxy-2-(1H-pyrazol-1-yl)benzoate (17a) :

The pyrazole ring introduces aromatic N-heterocyclic character, enabling coordination to transition metals (e.g., Cu, Rh). This contrasts with the target compound’s ester-dominated reactivity, which is more suited for acyl transfer reactions . - Methyl 5-((4-((3,4-dihydroxy-9,10-dioxoanthracen-2-yl)sulfonyl)piperazine-1-carboxamido)methyl)-2-(2-methoxy-2-oxoethyl)benzoate (44) :

The sulfonamide-piperazine hybrid increases molecular complexity (MW: ~600 g/mol) and enhances binding to biological targets like kinases, a feature absent in the simpler target compound .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

*Yield range reflects variations in synthetic protocols (e.g., 47% in anthraquinone coupling vs. 70% in sulfonamide formation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.